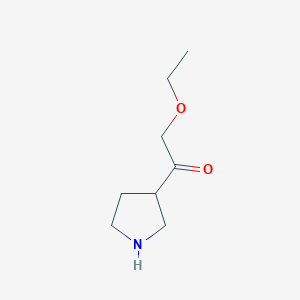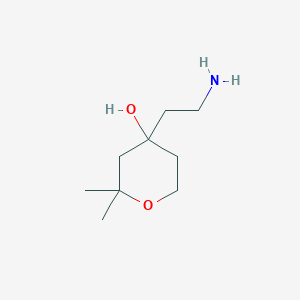![molecular formula C11H21N B13170023 6-(Propan-2-yl)spiro[2.5]octan-1-amine](/img/structure/B13170023.png)
6-(Propan-2-yl)spiro[2.5]octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Propan-2-yl)spiro[2.5]octan-1-amine is a chemical compound with the molecular formula C₁₁H₂₁N. It is known for its unique spirocyclic structure, which consists of a spiro[2.5]octane core with an amine group attached to it. This compound has gained attention in various fields of research due to its distinctive structural and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)spiro[2.5]octan-1-amine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a ketone or an aldehyde, with an appropriate amine under acidic or basic conditions. The reaction conditions may vary depending on the specific precursor and desired yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
6-(Propan-2-yl)spiro[2.5]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
6-(Propan-2-yl)spiro[2.5]octan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 6-(Propan-2-yl)spiro[2.5]octan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique binding properties and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1-[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine: This compound has a similar spirocyclic core but with a different substitution pattern.
Spiro[2.5]octane derivatives: Various derivatives of spiro[2.5]octane with different functional groups are studied for their unique properties.
Uniqueness
6-(Propan-2-yl)spiro[2.5]octan-1-amine stands out due to its specific substitution pattern and the presence of the amine group, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C11H21N |
|---|---|
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
6-propan-2-ylspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C11H21N/c1-8(2)9-3-5-11(6-4-9)7-10(11)12/h8-10H,3-7,12H2,1-2H3 |
Clave InChI |
WOKAXIDUSGXTGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC2(CC1)CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)



![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13170007.png)



